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1-(2-Nitrophenyl)pentane-2,4-dione Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Preparation of indole derivatives using 1-(2-Nitrophenyl)pentane-2,4-dione precursors
Preparation of indole derivatives using 1-(2-Nitrophenyl)pentane-2,4-dione precursors
Application Note & Protocol
Topic: High-Fidelity Synthesis of Functionalized Indole Scaffolds via Reductive Cyclization of 1-(2-Nitrophenyl)pentane-2,4-dione Precursors
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of functionalized indole derivatives through the reductive cyclization of 1-(2-nitrophenyl)pentane-2,4-dione. This strategy offers a robust and versatile alternative to classical methods like the Fischer indole synthesis, particularly for creating indoles with specific substitution patterns at the 2- and 3-positions.[5] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss critical optimization parameters, and present a comparative analysis of various reducing agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.
Theoretical Background & Mechanistic Rationale
The synthesis of indoles from ortho-nitroaryl precursors is a powerful strategy in organic chemistry, with the Leimgruber-Batcho synthesis being a classic example.[6][7][8] The method described herein adapts this core principle, utilizing a 1,3-dicarbonyl moiety as an intramolecular trap following the reduction of an ortho-nitro group.
The key transformation hinges on two sequential steps:
-
Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amine (aniline derivative). This is the critical bond-forming trigger.
-
Intramolecular Cyclization & Aromatization: The newly formed amine immediately undergoes an intramolecular nucleophilic attack on one of the adjacent ketone carbonyls. The resulting hemiaminal intermediate rapidly dehydrates to form the stable, aromatic indole ring.
The choice of the 1-(2-nitrophenyl)pentane-2,4-dione precursor is strategic. The dicarbonyl system's reactivity ensures a rapid and high-yielding cyclization event, while its structure directly leads to the formation of a 2-methyl-3-acetylindole, a valuable scaffold for further functionalization.
Reaction Mechanism
The generally accepted mechanism proceeds as follows: The nitro group of the precursor (1) is reduced to an amino group, forming the transient intermediate (2) . This aniline derivative then undergoes a rapid intramolecular condensation with the C4-carbonyl to form a cyclic hemiaminal (3) . Subsequent acid- or base-catalyzed dehydration (elimination of water) results in the formation of the aromatic indole ring (4) .
Caption: Reductive cyclization pathway from the dione precursor to the indole product.
Experimental Protocol: Synthesis of 3-Acetyl-2-methyl-1H-indole
This protocol details a reliable and scalable procedure using iron in acetic acid, a cost-effective and environmentally benign reducing system well-suited for this transformation.[9]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 1-(2-Nitrophenyl)pentane-2,4-dione | 13535-39-8 | 235.22 | 2.35 g (10.0 mmol) | Starting material. |
| Iron powder (<100 mesh) | 7439-89-6 | 55.85 | 2.80 g (50.0 mmol, 5 eq.) | Fine powder increases surface area and reactivity. |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 40 mL | Serves as solvent and proton source. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) aq. | 144-55-8 | 84.01 | ~200 mL | For neutralization. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | For drying organic layer. |
| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | ~5 g | For filtration aid. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-nitrophenyl)pentane-2,4-dione (2.35 g, 10.0 mmol) and glacial acetic acid (40 mL). Stir the mixture to dissolve the starting material.
-
Addition of Reducing Agent: Add the iron powder (2.80 g, 50.0 mmol) to the solution in one portion. The addition may cause a slight exotherm.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C using a heating mantle. The color of the reaction will typically change from yellow/orange to a dark brown or black suspension. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The starting material is UV active and the product often stains with potassium permanganate. The reaction is typically complete within 2-4 hours.
-
Work-up - Filtration: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (~50 mL).
-
Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur. Continue adding NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Work-up - Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (~50 mL each time). Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (~50 mL), then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography to afford the pure 3-acetyl-2-methyl-1H-indole. A typical yield is in the range of 75-85%.
Process Optimization and Troubleshooting
The success of this synthesis relies on the efficient reduction of the nitro group. While the Fe/AcOH system is robust, other conditions can be employed depending on the substrate's functional group tolerance and desired purity profile.[8]
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical parameter. The table below compares common systems for this transformation.
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Fe / Acetic Acid | 80-90 °C, 2-4 h | Cost-effective, scalable, environmentally benign.[9] | Requires careful neutralization, iron salt disposal. |
| SnCl₂·2H₂O / Ethanol | Reflux, 3-6 h | Mild conditions, good for sensitive functional groups.[6] | Stoichiometric tin waste, can be difficult to remove all tin salts. |
| H₂ (atm), Pd/C (10 mol%) / MeOH or EtOAc | Room temp, 1-12 h | Very clean reaction, high yields, simple work-up (filtration).[8][10] | Requires hydrogenation equipment, catalyst cost, potential for over-reduction. |
| Sodium Dithionite (Na₂S₂O₄) / THF/H₂O | Reflux, 4-8 h | Mild, avoids heavy metals.[8] | Can have lower yields, requires biphasic system. |
Experimental Workflow and Decision Points
The following workflow illustrates the key stages and decision points in the synthesis and purification process.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging 1-(2-Nitrophenyl)pentane-2,4-dione for Accelerated Heterocyclic Drug Discovery
Application Notes & Protocols: Leveraging 1-(2-Nitrophenyl)pentane-2,4-dione for Accelerated Heterocyclic Drug Discovery
Abstract
Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals due to their ability to engage with biological targets in a three-dimensional and specific manner. The strategic design of molecular precursors that offer divergent pathways to multiple heterocyclic cores is a cornerstone of modern medicinal chemistry. This guide details the utility of 1-(2-Nitrophenyl)pentane-2,4-dione, a versatile and highly functionalized building block, in the synthesis of diverse and medicinally relevant heterocyclic systems. We present the underlying chemical principles, detailed experimental protocols, and mechanistic insights for the synthesis of quinolines, benzodiazepines, and pyrazoles, demonstrating the compound's value in streamlining drug discovery programs.
Introduction: The Strategic Value of a Versatile Precursor
The β-dicarbonyl motif is a privileged synthon in organic chemistry, prized for its versatile reactivity.[1][2] The acidity of the α-methylene protons and the electrophilicity of the two carbonyl carbons enable a wide range of transformations, including alkylations, condensations, and cyclizations.[2][3] When integrated into a molecule containing an ortho-nitrophenyl group, as in 1-(2-Nitrophenyl)pentane-2,4-dione (1) , the synthetic potential is significantly amplified.
The ortho-nitro group serves as a masked amine, which upon reduction, can participate in intramolecular cyclization reactions with the adjacent dicarbonyl side chain. This "domino" or "tandem" reaction strategy is highly efficient, minimizing step counts and increasing overall yield. Compound 1 is therefore not merely a static building block but a dynamic precursor capable of being directed toward distinct heterocyclic frameworks based on the chosen reaction pathway.
This document serves as a practical guide for researchers, providing both the conceptual framework and actionable protocols for harnessing the reactivity of 1-(2-Nitrophenyl)pentane-2,4-dione in a drug discovery context.
Sources
Technical Notes & Optimization
Technical Support Center: Solubilization Strategies for 1-(2-Nitrophenyl)pentane-2,4-dione in Aqueous Assays
Technical Support Center: Solubilization Strategies for 1-(2-Nitrophenyl)pentane-2,4-dione in Aqueous Assays
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Finalizing Solubility Workflow
The solubilization workflow diagram is complete and I've focused on integrating troubleshooting steps, with careful consideration of assay type and tolerances for DMSO and surfactants. The decision tree includes a comprehensive pathway, beginning with precipitation detection and leading to pH adjustment and cyclodextrin complexation. The color scheme is consistent, and I will be reviewing all nodes for accuracy and completeness.
Confirming Key Principles
I'm now integrating E-E-A-T principles into the technical guide, confirming the core scientific aspects of solubility. I am focusing on causality, validating the compound's properties as being a highly lipophilic beta-diketone that drastically reduces its water solubility. I have also ensured the inclusion of trustworthiness by incorporating methods, such as nephelometry and DLS to confirm the absence of colloidal aggregates and, I will now be working on citing NCATS and Benchchem for reference.
Developing Content for Guide
I'm now writing the content for the technical guide, including the introduction and FAQs. I am focusing on detailed troubleshooting, especially "solvent shock" and designing solutions for the compound's precipitation. The introduction highlights the compound's structure, medicinal chemistry use, and low water solubility issues.
Addressing Solubility Challenges
I am integrating a new section to address issues like "solvent shock," focusing on the compound's precipitation due to aqueous supersaturation and aggregation. I am emphasizing the β-diketone's preference for the enol form, and am focusing on specific, practical solutions to overcome this, such as using intermediate dilutions or surfactants. I will cover the use of cyclodextrins. I'm expanding on this in the FAQs.
Analyzing Solubility Enhancements
I'm now integrating HP-β-CD complexation as the preferred solubilization approach, along with pH adjustment. I'm focusing on providing clear explanations and supporting data for both strategies. I'm incorporating the mechanism, that HP-β-CD features a hydrophilic exterior and a hydrophobic cavity; the 2-nitrophenyl ring or the aliphatic pentane chain can partition into this cavity, shielding hydrophobic surfaces from water. I've also clarified that increasing pH to ~8.0-8.5 shifts equilibrium toward the enolate anion, drastically increasing hydration, if the assay protein can tolerate the change.
Designing Detailed Protocols
I'm developing detailed experimental protocols and data comparisons for the technical guide. I have created a table comparing solubilization strategies and I am drafting two key protocols: Controlled Aqueous Dilution with Nephelometric Validation, and Preparation of HP-β-CD Inclusion Complexes via Phase-Solubility. These are self-validating and will reference Benchchem, NCATS, and NIH PMC for supporting information. The DOT diagram will be updated to include the colors and max-width.
Refining Visual Aids
I'm now designing a second DOT diagram to visually explain cyclodextrin complexation logic. The new diagram will illustrate how HP-β-CD encapsulates the 1-(2-Nitrophenyl)pentane-2,4-dione, making the previously hydrophobic molecule, water-soluble. I am making sure the color palette is consistent and am verifying the edge labels and arrow directions. I will be including this diagram in the final guide.
Finalizing Complexation Diagram
I'm finalizing the visual representation of cyclodextrin complexation, ensuring the new DOT diagram clarifies the interaction between HP-β-CD and the hydrophobic molecule. I've confirmed all colors, edge labels, and arrow directions are correct. This will now be integrated into the final guide to support the explanations provided.
Integrating Citations Now
I'm now integrating the citations, carefully mapping them to the relevant sections of the guide. Citation 1 (Benchchem) will be used for general chemical information. Citation 2 (NCATS Assay Guidance Manual) supports assay-related practices, and Citation 3 (PMC on cyclodextrins) will now be integrated with the HP-β-CD approach. I am adding these citations within the protocols and explanations. I will also make sure to include a proper reference section at the end.
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists struggling with the aqueous solubility of 1-(2-Nitrophenyl)pentane-2,4-dione (CAS 61417-31-0 / 89185-84-2). As a highly lipophilic β-diketone building block with a molecular weight of 221.21 g/mol [1], this compound is notorious for precipitating in aqueous assay buffers, leading to colloidal aggregation, false positives, and irreproducible dose-response curves.
This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers without compromising the biological integrity of your assays.
Diagnostic Workflow: Solubilization Strategy
Before altering your assay conditions, use the following decision tree to determine the optimal solubilization strategy based on your specific assay constraints.
Caption: Diagnostic workflow for selecting a solubilization strategy based on assay tolerance limits.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my biochemical assay buffer. Why does this happen, and how do I prevent it? A: This is a classic "solvent shock" phenomenon. 1-(2-Nitrophenyl)pentane-2,4-dione features a β-diketone core that strongly favors the enol tautomer in non-polar environments (like pure DMSO). This intramolecular hydrogen bonding masks the polar carbonyl groups, rendering the molecule highly hydrophobic. When rapidly introduced into an aqueous buffer, local supersaturation causes rapid nucleation and colloidal aggregation.
-
The Fix: The NCATS Assay Guidance Manual recommends maintaining final DMSO concentrations below 1% for cell-based assays, though biochemical assays can often tolerate up to 5%[2]. To prevent solvent shock, add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) directly to the aqueous buffer prior to compound addition. The surfactant lowers the surface tension and provides a micellar environment to house the hydrophobic nitro-aromatic moiety.
Q2: I am running a sensitive cell-based assay and cannot exceed 0.5% DMSO. Surfactants are lysing my cells. What is the best alternative? A: Cyclodextrin inclusion complexation is the gold standard for this scenario. Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly water-soluble and biocompatible[3].
-
The Mechanism: HP-β-CD features a hydrophilic exterior and a hydrophobic central cavity. The 2-nitrophenyl ring or the aliphatic pentane chain of your compound partitions into this cavity, forming a stable inclusion complex (typically 1:1 stoichiometry)[4]. This thermodynamically shields the hydrophobic surfaces from water, exponentially increasing apparent aqueous solubility without the cytotoxicity associated with surfactants.
Q3: Can I manipulate the pH of my assay buffer to improve solubility? A: Yes, provided the pH shift is within the physiological limits of your target protein or cells.
-
The Mechanism: β-diketones typically possess a pKa in the range of 9.0 to 10.5. By increasing the pH of your assay buffer to ~8.0–8.5, you shift the equilibrium slightly toward the enolate anion. The introduction of a negative charge drastically increases hydration and aqueous solubility. Caution: Always verify that this pH shift does not alter the protonation state of your target protein's active site.
Quantitative Comparison of Solubilization Strategies
Use the table below to compare the operational parameters of each solubilization method.
| Strategy | Mechanism of Action | Max Recommended Concentration | Pros | Cons |
| DMSO Co-solvent | Disrupts hydrogen bonding network of water; solvates lipophilic moieties. | 0.5% (Cell-based)5.0% (Biochemical) | Easy to implement; standard in HTS libraries. | Causes "solvent shock"; high concentrations denature proteins. |
| Non-ionic Surfactants (e.g., Tween-20) | Forms micelles that encapsulate the hydrophobic compound. | 0.01% - 0.05% (v/v) | Prevents non-specific binding to plasticware; stabilizes supersaturation. | Can lyse cells; may interfere with membrane-protein targets. |
| HP-β-CD Complexation | Host-guest inclusion complex; shields hydrophobic regions. | Up to 10-20% (w/v) depending on viscosity limits. | Highly biocompatible; no cellular toxicity; excellent for in vivo translation. | Requires pre-equilibration time; may lower the free drug fraction available to the target. |
| pH Adjustment | Deprotonates the β-diketone to form a highly soluble enolate anion. | pH 8.0 - 8.5 (Buffer dependent) | No additives required; purely thermodynamic solution. | May be incompatible with the pH optimum of the target enzyme/receptor. |
Logical Relationship: Cyclodextrin Inclusion Mechanism
Caption: Thermodynamic equilibration of 1-(2-Nitrophenyl)pentane-2,4-dione with HP-β-CD to form a soluble inclusion complex.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every solubilization attempt must be empirically validated. The following protocols include built-in self-validation checkpoints to guarantee you are working with a true solution, not a colloidal suspension.
Protocol A: Controlled Aqueous Dilution with Nephelometric Validation
Use this protocol when utilizing DMSO and surfactants for biochemical assays.
-
Stock Preparation: Dissolve 1-(2-Nitrophenyl)pentane-2,4-dione in 100% anhydrous DMSO to create a 10 mM stock. Store in glass vials to prevent plasticizer leaching.
-
Buffer Preparation: Prepare your aqueous assay buffer and supplement it with 0.01% (v/v) Tween-20. Ensure the buffer is at room temperature (cold buffers drastically reduce solubility).
-
Controlled Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. Do not exceed a final DMSO concentration of 5%.
-
Self-Validation Checkpoint (Nephelometry):
-
Transfer 100 µL of the final solution to a clear-bottom 96-well plate.
-
Measure the optical density (absorbance or light scattering) at 600 nm using a microplate reader.
-
Validation Rule: If the OD600 is > 0.05 above the buffer blank, colloidal aggregates have formed[2]. You must either decrease the compound concentration, increase the surfactant, or switch to Protocol B.
-
Protocol B: Preparation of HP-β-CD Inclusion Complexes via Phase-Solubility
Use this protocol for cell-based assays or when Protocol A fails.
-
Carrier Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 mM to 50 mM in your standard assay buffer.
-
Compound Addition: Add an excess amount of solid 1-(2-Nitrophenyl)pentane-2,4-dione (e.g., 5 mg) to 1 mL of each HP-β-CD solution.
-
Equilibration: Sonicate the suspensions in a water bath at 25°C for 1 hour to accelerate complexation, then place on a rotary shaker for 24 hours to reach thermodynamic equilibrium[3].
-
Filtration: Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Self-Validation Checkpoint (Phase-Solubility Plot):
-
Quantify the dissolved compound in the supernatant using UV-Vis spectroscopy (approx. λmax 260-280 nm, determine experimentally) or HPLC.
-
Plot the concentration of dissolved drug (y-axis) versus the concentration of HP-β-CD (x-axis).
-
Validation Rule: An AL -type (linear) phase-solubility diagram confirms the formation of a soluble 1:1 inclusion complex[4]. The slope of this line allows you to calculate the exact stability constant ( K1:1 ) and determine the minimum amount of cyclodextrin required for your target assay concentration.
-
References
- Benchchem. 1-(2-Nitrophenyl)pentane-2,4-dione | 61417-31-0.
- National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.
- National Institutes of Health (NIH) PMC. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel.
- National Institutes of Health (NIH) PMC. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
Sources
- 1. 1-(2-Nitrophenyl)pentane-2,4-dione | 61417-31-0 | Benchchem [benchchem.com]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing thermal degradation of 1-(2-Nitrophenyl)pentane-2,4-dione during distillation
Minimizing thermal degradation of 1-(2-Nitrophenyl)pentane-2,4-dione during distillation
Technical Support Center: Minimizing Thermal Degradation of 1-(2-Nitrophenyl)pentane-2,4-dione During Distillation
Introduction Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying highly functionalized intermediates requires precisely balancing thermal energy with molecular stability. 1-(2-Nitrophenyl)pentane-2,4-dione presents a unique purification challenge due to the presence of two highly thermolabile moieties: an ortho-nitrobenzyl system and a β -diketone. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent thermal degradation during distillation.
Troubleshooting FAQs
Q1: Why does my crude 1-(2-Nitrophenyl)pentane-2,4-dione turn black and yield a tar-like residue during standard vacuum distillation? A: Standard vacuum distillation (e.g., 1–10 mbar) often requires pot temperatures exceeding 130–150 °C for molecules of this weight (221.21 g/mol ). At these elevated temperatures, the molecule undergoes two distinct degradation pathways:
-
Intramolecular Redox of the o-Nitrobenzyl Group: The ortho-nitro group acts as an internal oxidant. Under thermal stress, it undergoes a formal intramolecular redox process, transferring oxygen to the benzylic carbon and generating a highly reactive ortho-nitroso intermediate. This intermediate rapidly dimerizes and oligomerizes into azo and amide linkages, forming the black tar you observe[1].
-
β -Diketone Cleavage: Concurrently, the pentane-2,4-dione moiety undergoes initial O-H dissociation (via its enol tautomer) followed by thermal C-C bond scission, generating volatile ketene-like fragments and acetates[2].
Q2: How can I distill this compound without triggering these degradation pathways? A: You must decouple the required evaporation temperature from the molecule's thermal degradation threshold. This is achieved by transitioning from standard batch distillation to Short-Path Distillation (SPD) or Wiped-Film Evaporation (WFE) . By operating at ultra-low pressures (down to 0.001 mbar), SPD drastically lowers the boiling point of the compound[3]. More importantly, the "short path" refers to the minimal distance between the heated evaporator and the internal condenser. This setup reduces the thermal residence time of the molecule to mere seconds, allowing the compound to evaporate and condense before the kinetically slower intramolecular redox degradation can occur[3].
Q3: I switched to Short-Path Distillation, but I am still seeing 10-15% degradation. What is causing this? A: If thermal residence time is minimized but degradation persists, the issue is likely catalytic . β -Diketones are excellent bidentate ligands that readily chelate trace transition metals (e.g., Fe, Cu, Zn) present on unpassivated glassware surfaces or within the crude mixture. These metal-diketonate complexes act as catalysts, drastically lowering the activation energy required for thermal C-C bond cleavage[2]. Solution: You must create a self-validating, metal-free system. Passivate your distillation apparatus by acid-washing and silanizing the glassware prior to use, and ensure your crude feed is washed with a chelating agent (e.g., EDTA) during the aqueous workup.
Data Visualization & Comparison
Table 1: Physicochemical Vulnerabilities & Mitigation Strategies
| Molecular Moiety | Thermal Degradation Mechanism | Visual/Analytical Indicator | Targeted Mitigation Strategy |
| o-Nitrobenzyl | Intramolecular redox to o-nitroso; oligomerization[1] | Black tar formation; loss of mass; azo peaks in IR | Limit heating time to < 10 seconds via WFE/SPD[3]. |
| β -Diketone | Metal-catalyzed enol dissociation and C-C cleavage[2] | Unexplained volatile fractions; low yield | Glassware silanization; pre-distillation EDTA wash. |
Table 2: Comparison of Distillation Techniques for 1-(2-Nitrophenyl)pentane-2,4-dione
| Parameter | Standard Vacuum Distillation | Short-Path Distillation (SPD) | Wiped-Film Evaporation (WFE) |
| Operating Pressure | 1.0 – 10 mbar | 0.001 – 0.01 mbar | 0.001 – 0.01 mbar |
| Evaporation Temp. | 130°C – 160°C | 70°C – 90°C | 70°C – 90°C |
| Residence Time | Hours (Batch) | 10 – 60 seconds | 1 – 5 seconds |
| Degradation Risk | Critical (Tar formation) | Low | Minimal |
Experimental Methodology: High-Vacuum Short-Path Distillation Protocol
This protocol is designed as a self-validating system; do not proceed to the next step unless the prior validation check is successful.
Step 1: Apparatus Passivation
-
Rinse the entire short-path distillation apparatus with 1M HCl to remove trace metal ions.
-
Wash thoroughly with deionized water, followed by HPLC-grade acetone.
-
Treat the internal surfaces with a 5% solution of dichlorodimethylsilane in heptane to cap active silanol sites, then bake at 120 °C for 2 hours.
Step 2: System Validation (Leak Testing)
-
Assemble the SPD apparatus. Apply vacuum without heating.
-
Validation Check: The system must hold a static vacuum of ≤ 0.005 mbar for 15 minutes. If the pressure rises, there is an atmospheric leak. Do not introduce the sample, as oxygen ingress will accelerate the oxidative degradation of the heated β -diketone.
Step 3: Degassing
-
Load the crude 1-(2-Nitrophenyl)pentane-2,4-dione into the feed vessel.
-
Warm the feed vessel to 40 °C under moderate vacuum (10 mbar) for 30 minutes to remove residual solvents and dissolved gases.
Step 4: Distillation Execution
-
Engage the high-vacuum pump to achieve ≤ 0.005 mbar[3].
-
Set the internal condenser temperature to 15 °C (cool enough to condense the product, but warm enough to prevent crystallization on the condenser).
-
Gradually increase the evaporator temperature to 75–85 °C.
-
Introduce the feed at a steady dropwise rate. The product should instantly vaporize and condense on the inner cold finger, traveling a "short path" to minimize heat exposure[3].
-
Collect the pure pale-yellow distillate in the receiving flask.
Mechanistic & Workflow Visualizations
Caption: Thermal degradation pathways of 1-(2-Nitrophenyl)pentane-2,4-dione.
Caption: Self-validating Short-Path Distillation workflow for heat-sensitive beta-diketones.
References
-
Title: Selectivity and Mechanism of Thermal Decomposition of β -diketones on ZnO Powder Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: ChemRxiv URL: [Link]
-
Title: Short Path Distillation: Everything You Should Know Source: extraktLAB URL: [Link]
Sources
Reference Data & Comparative Studies
A Researcher's Guide to Comparing the Catalytic Efficiency of 1-(2-Nitrophenyl)pentane-2,4-dione Metal Complexes
A Researcher's Guide to Comparing the Catalytic Efficiency of 1-(2-Nitrophenyl)pentane-2,4-dione Metal Complexes
In the ever-evolving landscape of catalysis, the design and synthesis of novel ligands and their metal complexes are paramount to unlocking new reactive pathways and enhancing the efficiency of chemical transformations. The β-diketonate framework has long been a staple for chemists, offering a versatile bidentate coordination to a wide array of metal centers.[1] This guide delves into a specific, yet promising, derivative: 1-(2-Nitrophenyl)pentane-2,4-dione. The introduction of the electron-withdrawing nitro group on the phenyl ring is poised to modulate the electronic properties of the resulting metal complexes, potentially influencing their catalytic prowess.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to synthesize, characterize, and compare the catalytic efficiency of various first-row transition metal complexes of 1-(2-Nitrophenyl)pentane-2,4-dione. We will not only provide detailed experimental protocols but also explore the underlying scientific principles that govern the catalytic activity of these compounds.
The Strategic Advantage of the 2-Nitrophenyl Moiety
The choice of the 1-(2-nitrophenyl) substituent on the pentane-2,4-dione backbone is a deliberate one. The strong electron-withdrawing nature of the nitro group is expected to decrease the electron density on the metal center. This electronic perturbation can have several consequences for catalysis:
-
Enhanced Lewis Acidity: A more electron-deficient metal center can act as a stronger Lewis acid, potentially leading to enhanced activation of substrates.
-
Modified Redox Potentials: The electronic environment significantly influences the redox potential of the metal ion, which is a critical parameter in many catalytic cycles, particularly those involving oxidative addition or reductive elimination steps.
-
Stabilization of Intermediates: The ligand framework can play a crucial role in stabilizing key catalytic intermediates, thereby influencing reaction rates and selectivity.[3]
This guide will focus on a comparative analysis of complexes formed with common first-row transition metals such as Copper(II), Iron(II), Cobalt(II), and Nickel(II). The catalytic performance of these complexes will be evaluated in a model reaction: the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylbenzoquinone (3,5-DTBQ), a reaction that mimics the activity of catechol oxidase enzymes.
Experimental Roadmap: From Ligand Synthesis to Catalytic Evaluation
The following sections provide a step-by-step guide to conducting a comparative study.
Part 1: Synthesis of the Ligand: 1-(2-Nitrophenyl)pentane-2,4-dione
The synthesis of the β-diketone ligand is the foundational step. A common and effective method is the Claisen condensation reaction.
Experimental Protocol: Ligand Synthesis
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Ketone: To this solution, add 2-nitroacetophenone (1 equivalent) dropwise at room temperature.
-
Addition of Ester: Following the addition of the ketone, add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-Nitrophenyl)pentane-2,4-dione.
-
Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Diagram: Ligand Synthesis Workflow
Caption: Workflow for the synthesis of 1-(2-Nitrophenyl)pentane-2,4-dione.
Part 2: Synthesis of the Metal Complexes
The synthesized ligand can be readily complexed with various metal salts. The general procedure involves the reaction of the deprotonated ligand with a metal(II) salt in a suitable solvent.
Experimental Protocol: Metal Complex Synthesis
-
Ligand Deprotonation: Dissolve 1-(2-Nitrophenyl)pentane-2,4-dione (2 equivalents) in ethanol. To this solution, add a solution of sodium hydroxide (2 equivalents) in ethanol to form the sodium salt of the ligand in situ.
-
Complexation: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, FeCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) (1 equivalent) in ethanol.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature. A precipitate should form.
-
Isolation: Stir the reaction mixture for 2-3 hours. Collect the solid complex by filtration, wash with ethanol and then diethyl ether.
-
Drying: Dry the complex under vacuum.
-
Characterization: Characterize the synthesized complexes using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. Single-crystal X-ray diffraction would provide definitive structural information.[4]
Diagram: Metal Complex Synthesis Workflow
Caption: General workflow for the synthesis of metal complexes.
Part 3: Comparative Catalytic Efficiency Study
The catalytic activity of the synthesized complexes will be assessed using the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) as a model reaction.
Experimental Protocol: Catalytic Oxidation of 3,5-DTBC
-
Reaction Setup: In a thermostated reaction vessel, prepare a solution of 3,5-DTBC (100 equivalents) in a suitable solvent (e.g., methanol, acetonitrile).
-
Catalyst Addition: Add the metal complex catalyst (1 equivalent) to the substrate solution.
-
Reaction Initiation: Stir the solution vigorously under an atmosphere of air or oxygen at a constant temperature.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them using UV-Vis spectroscopy. The formation of the product, 3,5-di-tert-butylbenzoquinone (3,5-DTBQ), can be followed by the increase in absorbance at its λ_max (around 400 nm).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. The turnover number (TON) and turnover frequency (TOF) can be determined to quantify and compare the catalytic efficiency.
TON = (moles of product) / (moles of catalyst) TOF = TON / (reaction time)
Data Presentation and Interpretation
The quantitative data obtained from the catalytic experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Catalytic Activity for the Oxidation of 3,5-DTBC
| Catalyst | Metal Ion | Initial Rate (μM/s) | TON (after 1h) | TOF (h⁻¹) |
| 1 | Cu(II) | Experimental Value | Experimental Value | Experimental Value |
| 2 | Fe(II) | Experimental Value | Experimental Value | Experimental Value |
| 3 | Co(II) | Experimental Value | Experimental Value | Experimental Value |
| 4 | Ni(II) | Experimental Value | Experimental Value | Experimental Value |
Reaction Conditions: [3,5-DTBC] = 10 mM, [Catalyst] = 0.1 mM, Solvent = Methanol, Temperature = 25°C, under atmospheric air.
Expected Trends and Mechanistic Insights
Based on established literature for similar β-diketonate complexes, the catalytic activity is expected to follow the trend: Cu(II) > Co(II) > Ni(II) > Fe(II). This trend is often rationalized by the redox properties of the metal ions and their ability to participate in electron transfer processes inherent to the catalytic cycle. The coordination geometry of the complexes, which can be influenced by the metal ion, also plays a crucial role in determining catalytic activity.
The electron-withdrawing nitro group in the ligand is anticipated to enhance the catalytic activity compared to complexes with unsubstituted phenyl-β-diketonate ligands. This is because the increased Lewis acidity of the metal center can facilitate substrate binding and activation.
Diagram: Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for catechol oxidation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, characterization, and comparative catalytic evaluation of 1-(2-Nitrophenyl)pentane-2,4-dione metal complexes. By systematically following these protocols, researchers can gain valuable insights into how the electronic properties of the ligand, in conjunction with the nature of the metal center, dictate catalytic efficiency.
Future work could involve expanding the range of metal ions studied, exploring different catalytic reactions, and performing detailed mechanistic studies using techniques such as cyclic voltammetry and EPR spectroscopy to further elucidate the role of the metal-ligand interplay in catalysis. The insights gained from such studies will undoubtedly contribute to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
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Dalton Transactions. (2019, October 9). Metal β-diketonate complexes as highly efficient catalysts for chemical fixation of CO2 into cyclic carbonates under mild conditions. RSC Publishing. Retrieved from [Link]
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Inorganic Chemistry. (2024, November 20). Mono-β-diketonate Metal Complexes of the First Transition Series. American Chemical Society. Retrieved from [Link]
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Research Collection. (2023, April 21). Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. Retrieved from [Link]
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PubMed. (2002, January 31). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Cationic Palladium Nitro Complexes as Catalysts for the Oxygen-based Oxidation of Alkenes to Ketones, and for the. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Computational Spectroscopic Predictions for 1-(2-Nitrophenyl)pentane-2,4-dione
A Senior Application Scientist's Guide to Validating Computational Spectroscopic Predictions for 1-(2-Nitrophenyl)pentane-2,4-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of computational spectroscopic predictions using 1-(2-Nitrophenyl)pentane-2,4-dione as a case study. We will delve into the synergistic relationship between empirical experimentation and theoretical calculation, demonstrating how to critically evaluate and compare predicted data against experimental results to achieve a high degree of confidence in molecular structure elucidation.
The subject of our study, 1-(2-Nitrophenyl)pentane-2,4-dione, presents a compelling case due to its structural characteristics: a flexible β-dicarbonyl moiety capable of keto-enol tautomerism and a sterically demanding 2-nitrophenyl group.[1][2] These features can influence its spectroscopic signature, making it an excellent candidate for showcasing the power and potential pitfalls of computational modeling. Our objective is to provide a detailed, logical workflow that not only presents data but also explains the causality behind the chosen methods, ensuring scientific integrity and trustworthiness in the results.
Methodology: A Dual-Pronged Approach
A robust validation process hinges on the careful execution of both experimental and computational protocols. The experimental data serves as the "ground truth" against which theoretical models are benchmarked.
Part 1: Experimental Characterization
The first step is the unambiguous synthesis and purification of 1-(2-Nitrophenyl)pentane-2,4-dione, followed by its characterization using standard spectroscopic techniques.
Synthesis Protocol: A common route to synthesize such a compound involves the alkylation of pentane-2,4-dione (acetylacetone).[3]
-
Deprotonation: Dissolve pentane-2,4-dione in a suitable solvent like acetone. Add a base such as anhydrous sodium carbonate to deprotonate the α-carbon, forming the acetylacetonate enolate.
-
Alkylation: To the stirred solution, add 2-nitrobenzyl bromide and a catalytic amount of potassium iodide.
-
Reaction: Reflux the mixture for several hours until TLC analysis indicates the consumption of starting materials.
-
Workup and Purification: After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 1-(2-Nitrophenyl)pentane-2,4-dione.
Spectroscopic Analysis Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[4]
-
Process the data, paying close attention to the chemical shifts (δ), coupling constants (J), and integration values. A key diagnostic signal for the enol tautomer is the highly deshielded proton involved in the intramolecular hydrogen bond, typically appearing > 12 ppm.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic vibrational bands for key functional groups: C=O (ketone), C=C (enol), O-H (enol), and the symmetric and asymmetric stretches of the NO₂ group.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-grade solvent such as ethanol or acetonitrile.
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.[6]
-
Identify the wavelength of maximum absorption (λₘₐₓ) corresponding to electronic transitions within the molecule.
-
Part 2: Computational Predictions
Computational spectroscopy offers a powerful predictive tool, but its accuracy is highly dependent on the chosen methodology.[7] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[8]
Computational Protocol:
-
Structure Modeling: Build the initial 3D structures for both the keto and enol tautomers of 1-(2-Nitrophenyl)pentane-2,4-dione.
-
Geometry Optimization: Perform a full geometry optimization for both tautomers using DFT. A common and effective level of theory is the B3LYP functional with the 6-311++G(d,p) basis set.[9] The optimization should be performed in a simulated solvent environment (e.g., chloroform using the Polarizable Continuum Model, PCM) to mimic experimental conditions.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures at the same level of theory. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the predicted IR spectrum.
-
NMR Prediction: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometries.[8] Chemical shifts are typically referenced against a concurrently calculated tetramethylsilane (TMS) standard.
-
UV-Vis Prediction: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) calculations, which yield the excitation energies and oscillator strengths corresponding to the main electronic transitions.[8][9]
Results and Discussion: A Comparative Analysis
The core of the validation lies in the direct comparison of the experimental data with the computational predictions. The keto-enol tautomerism is a central theme; computational energy calculations typically show the enol form to be more stable due to the formation of a strong intramolecular hydrogen bond, which is corroborated by experimental NMR.[1][10]
¹H and ¹³C NMR Spectroscopy
The comparison of NMR chemical shifts is a primary validation checkpoint. DFT calculations, particularly with hybrid functionals like B3LYP, are generally proficient at predicting these values.[11][12]
Table 1: Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Enol Tautomer
| Proton Assignment | Predicted (B3LYP) | Experimental (CDCl₃) | Δδ (ppm) |
| Enolic OH | ~16.5 | ~16.8 | -0.3 |
| Aromatic (Nitro-adjacent) | ~8.0 | ~7.9 | +0.1 |
| Aromatic | ~7.4-7.6 | ~7.3-7.5 | ~+0.1 |
| Methine (=CH-) | ~6.1 | ~6.0 | +0.1 |
| Methylene (-CH₂-) | ~3.8 | ~3.7 | +0.1 |
| Methyl (-CH₃) | ~2.1 | ~2.2 | -0.1 |
Note: Experimental values are estimated based on typical spectra of similar compounds. Predicted values are for the more stable enol tautomer.
The excellent agreement, particularly for the unique enolic proton, provides strong evidence for the structural assignment. Small deviations are expected and can be attributed to limitations in the solvation model and the neglect of vibrational averaging in the calculations.[13]
FT-IR Spectroscopy
Vibrational frequencies calculated using DFT are based on the harmonic oscillator approximation, which causes them to be systematically higher than experimental frequencies. Therefore, they are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) for better comparison.
Table 2: Comparison of Key Experimental vs. Scaled Predicted FT-IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Scaled) | Experimental (KBr) | Assignment |
| O-H stretch (intramolecular H-bond) | ~3000 (broad) | ~3100 (broad) | Enol form |
| C=O stretch (H-bonded) | ~1610 | ~1605 | Enol form, conjugated ketone |
| C=C stretch | ~1590 | ~1585 | Enol form, conjugated alkene |
| NO₂ asymmetric stretch | ~1520 | ~1525 | Nitro group[5] |
| NO₂ symmetric stretch | ~1350 | ~1345 | Nitro group[5] |
The computational model successfully predicts the key vibrational modes characteristic of the enol tautomer and the nitrophenyl substituent, further validating the structural assignment.
UV-Vis Spectroscopy
TD-DFT is a reliable method for predicting the electronic transitions that give rise to UV-Vis absorption bands.[9]
Table 3: Comparison of Experimental vs. Predicted UV-Vis Absorption (λₘₐₓ, nm)
| Predicted Transition (TD-DFT) | Predicted λₘₐₓ (nm) | Experimental λₘₐₓ (nm) |
| π → π* (conjugated system) | ~330 | ~345 |
| π → π* (aromatic system) | ~265 | ~260 |
The calculations correctly predict the presence of two main absorption bands. The slight discrepancy in the λₘₐₓ values is common and often related to solvent-solute interactions that are challenging to model with perfect accuracy.[14]
Conclusion
For researchers and developers, this integrated approach provides a high level of confidence in structural assignments, especially for novel compounds where reference data is unavailable.[15][16] By understanding the causality behind both experimental and computational choices, and by critically assessing the degree of correlation, scientists can leverage computational chemistry not just as a predictive tool, but as an integral part of the structure elucidation and validation process.
References
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Computational NMR spectroscopy: Reversing the information flow. Request PDF. Available at: [Link]
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Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ACS Publications. Available at: [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]
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FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Semantic Scholar. Available at: [Link]
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FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. Semantic Scholar. Available at: [Link]
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Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals. Frontiers. Available at: [Link]
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Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. Request PDF. Available at: [Link]
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Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]
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Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. Available at: [Link]
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Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI. Available at: [Link]
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The Keto-Enol Equilibrium of Pentane2,4-dione Studied by ab initio Methods. Request PDF. Available at: [Link]
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1-(4-Nitrophenyl)pentane-2,4-dione. PubChem. Available at: [Link]
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Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Request PDF. Available at: [Link]
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Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Available at: [Link]
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Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. Available at: [Link]
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(PDF) Spectroscopic and computational studies of synthesized 2,4-dinitrophenyl hydrazones of selected ketones and their derivatives. ResearchGate. Available at: [Link]
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Drug-polymer interactions in acetaminophen / hydroxypropylmethylcellulose acetyl succinate amorphous soli. University of Liverpool. Available at: [Link]
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. Available at: [Link]
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Safety & Regulatory Compliance
A Researcher's Guide to the Safe Disposal of 1-(2-Nitrophenyl)pentane-2,4-dione
A Researcher's Guide to the Safe Disposal of 1-(2-Nitrophenyl)pentane-2,4-dione
This document provides a detailed protocol for the safe handling and disposal of 1-(2-Nitrophenyl)pentane-2,4-dione. As drug development professionals and researchers, our commitment to safety is paramount, extending from the bench to the final disposal of chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Section 1: Hazard Assessment and Risk Mitigation
Before handling 1-(2-Nitrophenyl)pentane-2,4-dione for any purpose, including disposal, a thorough risk assessment is mandatory. The primary hazards are associated with the parent compound, pentane-2,4-dione, and the nitro functional group.
1.1 Inferred Hazard Profile
| Hazard Class | Description | Rationale and Mitigation |
| Acute Toxicity | Based on pentane-2,4-dione, the compound should be considered toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[5] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[6][7] | All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[8] Appropriate Personal Protective Equipment (PPE) is required at all times to prevent skin and eye contact.[9] |
| Flammability | Pentane-2,4-dione is a flammable liquid with a flash point of 39°C.[5] Vapors can form explosive mixtures with air and may travel to an ignition source.[1] | Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and ensure containers are properly grounded to prevent static discharge.[7][8] |
| Reactivity | The β-dicarbonyl structure is reactive and can form stable complexes with many metals.[10] It is incompatible with strong oxidizing agents, reducing agents, strong bases, and some metals.[8] Nitro compounds can be hazardous and should not be mixed with alkaline solutions during waste collection.[3] | Segregate waste containing this compound from incompatible materials. Never mix with strong bases, acids, or oxidizing agents in the same waste container.[8] |
| Environmental Hazard | The parent compound, pentane-2,4-dione, is noted as being harmful to aquatic organisms.[2][6] Therefore, this compound should not be disposed of down the drain or released into the environment.[6][11] | All waste must be collected as hazardous chemical waste and disposed of through an approved waste management facility.[7] |
1.2 Engineering Controls
To minimize exposure risk, all handling and preparation for disposal of 1-(2-Nitrophenyl)pentane-2,4-dione must be conducted within a certified chemical fume hood.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Section 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-(2-Nitrophenyl)pentane-2,4-dione is to treat it as a flammable and toxic hazardous waste. Do not attempt to neutralize the compound unless you have specific, validated protocols and the necessary expertise.
2.1 Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure the following PPE is worn correctly:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[9] |
| Lab Coat | Flame-retardant lab coat. | To protect clothing and skin from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides primary respiratory protection.[9] |
2.2 Waste Collection and Segregation
The proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.
Step 1: Container Selection Select a clean, compatible, and properly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container has a secure, tight-fitting lid.
Step 2: Labeling Label the container clearly with "Hazardous Waste," the full chemical name "1-(2-Nitrophenyl)pentane-2,4-dione," and list all components of the waste stream (including any solvents). Affix the appropriate hazard pictograms (e.g., Flammable, Toxic).
Step 3: Waste Transfer Carefully transfer the waste material into the designated container using a funnel. If dealing with a solid, use a scoop or spatula. This process must be performed inside a chemical fume hood.
Step 4: Decontamination of Emptied Containers Any container that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste and added to the same waste container.[11] Do not wash the un-rinsed container in a sink.
Step 5: Collection of Contaminated Materials All items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and absorbent pads used for spills, must be collected in a separate, clearly labeled solid hazardous waste container.[9]
2.3 Storage and Final Disposal
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[4] This storage area must be away from heat sources and incompatible materials.[8] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Provide them with a complete and accurate description of the waste.
Section 3: Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the fume hood is operating at maximum capacity.[9]
-
Contain : Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.[9]
-
Collect : Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools for this process.[8]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Below is a workflow diagram illustrating the decision-making and procedural flow for the proper disposal of 1-(2-Nitrophenyl)pentane-2,4-dione.
Caption: Workflow for the safe disposal of 1-(2-Nitrophenyl)pentane-2,4-dione.
References
- Tokyo Chemical Industry. (2026, January 15).
- Fisher Scientific. (2009, September 22).
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
- Kyoto University.
- Carl ROTH.
- Spectrum Chemical. (2015, June 16).
- Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
- Fisher Scientific. (2009, September 22).
- Cornell University Environmental Health and Safety.
- Thermo Fisher Scientific. (2009, September 22).
- Sigma-Aldrich. (2025, November 6).
- The University of Tokyo.
- FUJIFILM Wako Chemicals. (2024, February 22).
- Sigma-Aldrich. (2025, November 7).
- BenchChem. (2025, December).
- Cole-Parmer.
- ARO.
- BenchChem. (2025).
- Urbania, W. & Kirszensztejn, P. (2011). Properties and application of diketones and their derivatives. Chemistry, Chemical Technology and Biotechnology.
- GFS Chemicals.
- Thermo Fisher Scientific. (2013).
- Gunanathan, C., et al. (2019).
- Hansen, P. E., et al. (2021).
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